molecular formula C21H22N2O2 B12128617 2'-(4-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

2'-(4-Methoxyphenyl)-1',10b'-dihydrospiro[cyclopentane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B12128617
M. Wt: 334.4 g/mol
InChI Key: BHWPOVDAKWUESY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-(4-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound characterized by its unique spiro structure, which includes a cyclopentane ring fused with a pyrazolo[1,5-c][1,3]benzoxazine system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(4-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an appropriate diketone to form the pyrazole ring.

    Cyclization: The pyrazole intermediate undergoes cyclization with an ortho-substituted phenol to form the benzoxazine ring.

    Spiro Formation: The final step involves the formation of the spiro compound by reacting the benzoxazine intermediate with a cyclopentane derivative under specific conditions, such as the presence of a strong base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’-(4-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The pyrazole ring can be reduced to form a dihydropyrazole derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Introduction of halogen, nitro, or alkyl groups on the benzoxazine ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2’-(4-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2’-(4-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
  • 2-(4-Methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Uniqueness

Compared to similar compounds, 2’-(4-Methoxyphenyl)-1’,10b’-dihydrospiro[cyclopentane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C21H22N2O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-(4-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclopentane]

InChI

InChI=1S/C21H22N2O2/c1-24-16-10-8-15(9-11-16)18-14-19-17-6-2-3-7-20(17)25-21(23(19)22-18)12-4-5-13-21/h2-3,6-11,19H,4-5,12-14H2,1H3

InChI Key

BHWPOVDAKWUESY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.